(E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile
Description
Properties
IUPAC Name |
4-[(E)-[1-(3,5-dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O2/c1-22-16(6-11-2-4-12(10-21)5-3-11)17(24)23(18(22)25)15-8-13(19)7-14(20)9-15/h2-9H,1H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBNUCZBPFCDOR-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=CC=C(C=C2)C#N)C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1/C(=C/C2=CC=C(C=C2)C#N)/C(=O)N(C1=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-4-((1-(3,5-Dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile, also known by its CAS number 509083-46-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H11Cl2N3O2
- Molecular Weight : 372.205 g/mol
- Structure : The compound features a dichlorophenyl group linked to an imidazolidinone moiety, which is known for its bioactive properties.
The biological activity of this compound is largely attributed to its structural components. The imidazolidinone ring has been associated with various pharmacological effects, including antimicrobial and anticancer properties. The presence of electron-withdrawing groups such as the dichlorophenyl enhances its reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with similar imidazolidinone structures exhibit antimicrobial properties. For instance:
- A study on related imidazole derivatives highlighted their effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the presence of an aryl group and electron-withdrawing substituents are crucial for activity .
Anticancer Activity
The potential anticancer activity of this compound has been explored in various contexts:
- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines through the activation of caspase pathways . This suggests that the compound may possess similar mechanisms.
Study 1: Antimicrobial Efficacy
A study investigating a series of imidazole derivatives found that those with dichloro substitutions exhibited enhanced antibacterial activity. The study concluded that the structural features significantly influenced the potency against bacterial strains .
Study 2: Cytotoxicity in Cancer Cells
In a cytotoxicity assay involving human cancer cell lines, compounds structurally similar to this compound demonstrated significant cell growth inhibition. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H11Cl2N3O2 |
| Molecular Weight | 372.205 g/mol |
| Antimicrobial Activity | Effective against MRSA |
| Anticancer Activity | Induces apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Isomers
The compound is compared to three analogues based on structural and functional group similarities (Table 1):
Table 1: Structural and Physicochemical Comparison
Key Observations:
Isomerism and Spatial Arrangement: The (E)-isomer of the target compound has a trans-configuration at the imine bond, likely influencing its electronic properties and intermolecular interactions. In contrast, the (Z)-isomer reported in adopts a cis-configuration, which may alter crystal packing and solubility.
Substituent Effects: The 3,5-dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to the indole derivative. Chlorine atoms may also enhance stability via electron-withdrawing effects. The precursor 1,3-benzodioxole-4-carbaldehyde (C₈H₆O₃) lacks the imidazolidinone core but shares the benzonitrile-related aromatic system, highlighting its role as a synthetic intermediate .
Crystallographic Data: The (Z)-indole derivative’s structure was resolved using SHELX software (common in crystallography, as noted in ), confirming its stereochemistry and bond angles . Similar studies on the target (E)-compound are absent in the provided evidence.
Reactivity and Stability Considerations
- Electrophilic Reactivity : The dichlorophenyl group in the target compound may direct electrophilic substitution reactions meta to the chlorine atoms, whereas the indole derivative’s NH group could participate in hydrogen bonding or redox cycling .
Q & A
Basic Question: What are the typical synthetic routes for preparing (E)-4-((1-(3,5-dichlorophenyl)-3-methyl-2,5-dioxoimidazolidin-4-ylidene)methyl)benzonitrile?
Answer:
The compound is synthesized via condensation reactions between substituted benzaldehydes and imidazolidinone precursors. For example:
- Step 1: React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in absolute ethanol under reflux with glacial acetic acid as a catalyst .
- Step 2: Purify the product via solvent evaporation and filtration.
- Variations: Alternative routes involve alkylation of imidazolidinone intermediates (e.g., 4-(4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile) with halogenated ketones (e.g., 2-bromo-1-cyclohexylethan-1-one) under basic conditions, yielding derivatives with tailored substituents .
Basic Question: How is the structural characterization of this compound validated in academic research?
Answer:
Key techniques include:
- NMR Spectroscopy: H and C NMR confirm regiochemistry and substituent positioning. For example, aromatic protons in the benzonitrile moiety resonate at δ 7.85–7.90 ppm, while imidazolidinone NH signals appear at δ 9.04–9.29 ppm .
- UPLC-MS: Used to verify molecular weight (e.g., m/z 366 [M+H]) and purity (>90%) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing. Monoclinic symmetry (space group C2/c) and unit cell parameters (e.g., a = 18.8495 Å, β = 110.939°) are determined using SHELX software .
Advanced Question: What challenges arise in achieving regioselectivity during synthesis, and how are they addressed?
Answer:
Regioselectivity issues occur in alkylation or condensation steps due to competing nucleophilic sites. Mitigation strategies include:
- Steric Control: Bulky substituents (e.g., adamantyl or cyclohexyl groups) direct reactions to less hindered positions, as seen in derivatives with 89% yield .
- Catalytic Optimization: Acidic conditions (e.g., glacial acetic acid) enhance electrophilic activation of carbonyl groups, favoring imine formation .
- Diastereomeric Resolution: Diastereoisomeric mixtures (e.g., from 5,7-difluoroindenone derivatives) are separated via preparative chromatography, though complex NMR splitting may persist .
Advanced Question: How are computational methods like SHELX employed in structural refinement?
Answer:
SHELX programs (e.g., SHELXL, SHELXS) are critical for:
- Small-Molecule Refinement: High-resolution X-ray data (e.g., CuKα radiation, λ = 1.54178 Å) are processed to refine bond lengths, angles, and displacement parameters. For example, the imidazolidinone ring exhibits planar geometry with C=O bond lengths of ~1.21 Å .
- Twinned Data Handling: SHELXL accommodates twinned crystals by refining Flack parameters and applying twin laws .
- Validation: R-factors (e.g., R < 0.05) and residual electron density maps confirm structural accuracy .
Advanced Question: What methodologies are used to evaluate biological activity, such as antimicrobial potential?
Answer:
- MIC Assays: Resazurin reduction assays determine minimum inhibitory concentrations (MICs) against pathogens like Mycobacterium tuberculosis. For example, derivatives are tested at concentrations ≤1.8 µM (positive control: isoniazid) .
- Cytotoxicity Profiling: Selectivity indices are calculated using mammalian cell lines to assess therapeutic windows.
- Structure-Activity Relationship (SAR): Substituent effects (e.g., fluorinated vs. chlorinated aryl groups) are correlated with activity trends .
Advanced Question: How are spectral data contradictions (e.g., overlapping NMR signals) resolved?
Answer:
- 2D NMR Techniques: HSQC and HMBC experiments resolve overlapping signals by correlating H and C nuclei. For example, multiplet overlaps with solvent peaks are clarified via H-C long-range coupling .
- Dynamic NMR: Variable-temperature studies distinguish slow-exchanging diastereomers .
- Crystallographic Validation: X-ray structures provide unambiguous confirmation of regiochemistry when spectral data are ambiguous .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
